molecular formula C6H9N5O2 B14158522 N4,N6-dimethyl-5-nitropyrimidine-4,6-diamine CAS No. 6964-30-3

N4,N6-dimethyl-5-nitropyrimidine-4,6-diamine

Cat. No.: B14158522
CAS No.: 6964-30-3
M. Wt: 183.17 g/mol
InChI Key: UXSRDBONEIZHCE-UHFFFAOYSA-N
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Description

N4,N6-dimethyl-5-nitropyrimidine-4,6-diamine is a chemical compound with the molecular formula C6H9N5O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two methyl groups and a nitro group attached to the pyrimidine ring, making it a significant molecule in various chemical and biological research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N6-dimethyl-5-nitropyrimidine-4,6-diamine typically involves the nitration of a pyrimidine derivative followed by amination. One common method includes the nitration of 4,6-diaminopyrimidine using nitric acid and sulfuric acid to introduce the nitro group at the 5-position. This is followed by methylation using methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl groups at the N4 and N6 positions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency, especially given the exothermic nature of nitration reactions. Continuous flow systems allow for better control of reaction conditions, minimizing the risk of hot spots and improving product yield and purity .

Chemical Reactions Analysis

Types of Reactions

N4,N6-dimethyl-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N4,N6-dimethyl-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N4,N6-dimethyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and methyl groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields .

Properties

CAS No.

6964-30-3

Molecular Formula

C6H9N5O2

Molecular Weight

183.17 g/mol

IUPAC Name

4-N,6-N-dimethyl-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C6H9N5O2/c1-7-5-4(11(12)13)6(8-2)10-3-9-5/h3H,1-2H3,(H2,7,8,9,10)

InChI Key

UXSRDBONEIZHCE-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=NC=N1)NC)[N+](=O)[O-]

Origin of Product

United States

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